2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
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Description
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside . Alkylated glycosides are used as ligands for Click Chemistry . They may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .
Molecular Structure Analysis
The molecular formula of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is C10H18N4O6 . The molecular weight is 290.27 .Physical And Chemical Properties Analysis
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a solid substance . It is white to light yellow in color . The storage temperature is below 0°C .Scientific Research Applications
“2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside” is a biochemical reagent . It’s an alkylated glycoside , which means it’s a sugar molecule that has been modified with an alkyl group . This compound is used as a ligand for Click Chemistry , a type of chemical synthesis designed for quickly joining small units together in a modular way .
In Click Chemistry, this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This makes it useful in a variety of research applications, including the development of new materials and pharmaceuticals .
Alkylated glycosides like this one may also be important as carbohydrate carriers in glycotherapeutic applications, drug carriers for site-specific delivery, drug enhancers for decreasing toxicity, and solubility and protein enhancers .
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Biochemical Assay Reagent
- This compound can be used as a biochemical assay reagent . Biochemical assays are used in life science research to measure the amount or activity of a particular substance in a biological sample .
- The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in Click Chemistry, a type of chemical synthesis designed for quickly joining small units together in a modular way .
- The results of these assays can provide valuable data for research in fields such as biochemistry, molecular biology, and drug discovery .
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Glycan Biosynthesis
- “2-Azidoethyl 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-glucopyranoside”, a similar compound, has been extensively employed in biomedicine, playing a pivotal role in the elucidation of intricacies pertaining to glycan biosynthesis .
- Glycan biosynthesis involves the formation of complex carbohydrates that play key roles in various biological functions, including cell-cell interaction, immune response, and pathogen recognition .
- The outcomes of this research can contribute to our understanding of diseases such as cancer and infectious diseases, which can involve alterations in glycan structures .
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Chemical Synthesis
- This compound can be used in chemical synthesis . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a key step in Click Chemistry, a type of chemical synthesis designed for quickly joining small units together in a modular way .
- The outcomes of this research can contribute to the development of new materials and pharmaceuticals .
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Drug Delivery
- Alkylated glycosides like “2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside” may be important as drug carriers for site-specific delivery . They can be used to enhance the solubility and decrease the toxicity of drugs .
- The outcomes of this research can contribute to the development of more effective and safer drugs .
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-VVULQXIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside | |
CAS RN |
142072-12-6 |
Source
|
Record name | 2-Azidoethyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142072-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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